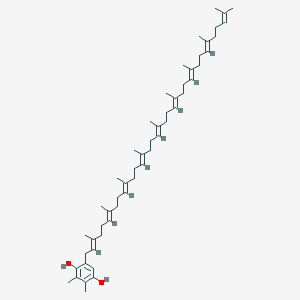
Plastoquinol-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plastoquinol-9 is a plastoquinol in which an all-E nonaprenyl group is attached to position 5 of 2,3-dimethylhydroquinone.
Applications De Recherche Scientifique
Role in Photosynthesis
Electron Transport : PQ-9 serves as an essential electron carrier between Photosystem II (PSII) and the cytochrome b6/f complex during photosynthesis. It facilitates the transfer of electrons, which is critical for the conversion of light energy into chemical energy. Studies have shown that PQ-9 is vital for maintaining the efficiency of photosynthetic processes, particularly under varying light conditions .
Regulation of Gene Expression : Beyond its role in electron transport, PQ-9 influences gene expression and enzyme activities through its redox state. This regulatory function is significant in adapting to environmental changes, such as light intensity and oxidative stress .
Antioxidant Properties
Photoprotection : PQ-9 exhibits potent antioxidant capabilities, quenching reactive oxygen species (ROS) like singlet oxygen (1O2). This property helps mitigate photooxidative damage during high light exposure. Research indicates that plants with elevated levels of PQ-9 show enhanced tolerance to oxidative stress, suggesting its potential as a protective agent against photooxidative damage .
Lipid Membrane Protection : In vitro studies have demonstrated that PQ-9 can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage. This function is particularly relevant for maintaining membrane integrity under stress conditions .
Applications in Agricultural Biotechnology
Stress Tolerance Enhancement : Genetic manipulation to increase PQ-9 levels in plants has been explored as a strategy to enhance stress tolerance. For instance, overexpression of the solanesyl diphosphate synthase 1 (SPS1) gene leads to significant accumulation of PQ-9, which correlates with improved resilience against photooxidative stress . Such biotechnological approaches could be pivotal in developing crops that can withstand extreme environmental conditions.
Chloroplast Metabolism : PQ-9 plays a role in chloroplast metabolism beyond photosynthesis. It acts as a co-factor in the biosynthesis of various chloroplastic metabolites, linking energy production with metabolic pathways essential for plant growth and development .
Case Studies
Propriétés
Numéro CAS |
148467-11-2 |
|---|---|
Formule moléculaire |
C53H82O2 |
Poids moléculaire |
751.2 g/mol |
Nom IUPAC |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
Clé InChI |
IJBLJLREWPLEPB-IQSNHBBHSA-N |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
SMILES isomérique |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES canonique |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Synonymes |
plastohydroquinone plastoquinol PQH2 cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















